molecular formula C13H11NO3 B14757619 4-Hydroxy-6-[(2-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one CAS No. 1761-55-3

4-Hydroxy-6-[(2-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one

Cat. No.: B14757619
CAS No.: 1761-55-3
M. Wt: 229.23 g/mol
InChI Key: LHPMHOPCJIOVEM-UHFFFAOYSA-N
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Description

4-Hydroxy-6-[(2-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one is a chemical compound known for its unique structure and properties It is a derivative of cyclohexa-2,4-dienone and contains both hydroxy and anilino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-6-[(2-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one typically involves the condensation reaction between cyclohexa-2,4-dienone and 2-hydroxyaniline. The reaction is carried out in the presence of a suitable catalyst, such as piperidine, under reflux conditions. The reaction mixture is heated to around 145°C for several hours to ensure complete condensation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-6-[(2-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Hydroxy-6-[(2-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one involves its interaction with various molecular targets. The compound can form hydrogen bonds and π-π interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The presence of hydroxy and anilino groups allows it to participate in redox reactions, contributing to its antioxidant properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-6-[(2-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one is unique due to its combination of hydroxy and anilino groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research .

Properties

CAS No.

1761-55-3

Molecular Formula

C13H11NO3

Molecular Weight

229.23 g/mol

IUPAC Name

2-[(2-hydroxyphenyl)iminomethyl]benzene-1,4-diol

InChI

InChI=1S/C13H11NO3/c15-10-5-6-12(16)9(7-10)8-14-11-3-1-2-4-13(11)17/h1-8,15-17H

InChI Key

LHPMHOPCJIOVEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N=CC2=C(C=CC(=C2)O)O)O

Origin of Product

United States

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